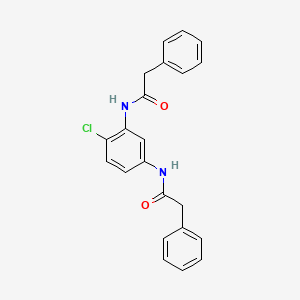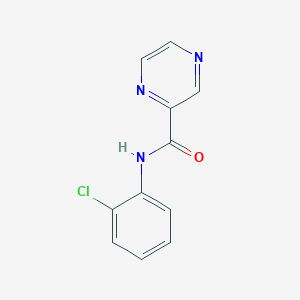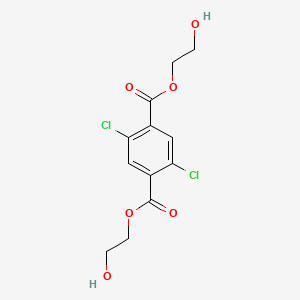![molecular formula C23H31NO3 B5188608 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the adamantane family of compounds and has shown promise in various applications in the field of biochemistry and pharmacology. In
作用机制
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, it has been shown to have analgesic properties, reducing pain in animal models.
实验室实验的优点和局限性
One advantage of using ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase the cost of experiments.
未来方向
There are several future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate. One direction is to further study its potential as a therapeutic agent for chronic pain and inflammation. Another direction is to explore its potential as a cancer treatment, including its effectiveness in animal models and its potential side effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate can be synthesized using a multi-step process that involves the reaction of adamantane with various reagents. The first step involves the reaction of adamantane with chlorosulfonic acid to form 1-adamantanesulfonic acid. This is followed by the reaction of 1-adamantanesulfonic acid with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantyl chloride. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantyl chloride with ethyl alaninate to form ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate.
科学研究应用
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-27-20(25)16(3)24-21(26)23-12-17-9-18(13-23)11-22(10-17,14-23)19-7-5-15(2)6-8-19/h5-8,16-18H,4,9-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUFWLNFJGRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)



![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
